molecular formula C16H24N2O3 B2654335 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421469-44-4

3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2654335
CAS No.: 1421469-44-4
M. Wt: 292.379
InChI Key: RQKKOWYWHBGREI-UHFFFAOYSA-N
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Description

3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, built upon a privileged piperidine-benzamide scaffold . The piperidine ring is a common feature in many bioactive molecules and pharmaceuticals, valued for its ability to confer favorable drug-like properties and enable interactions with a range of biological targets . This compound is structurally analogous to molecules investigated as high-affinity choline transporter (CHT, SLC5A7) inhibitors . CHT is a critical presynaptic protein that controls the capacity for cholinergic signaling, and inhibitors are sought as tool compounds to study the role of this transporter in disorders of the central nervous system, such as cognitive and mood disorders . The structure-activity relationship (SAR) of related 4-methoxy-3-(piperidin-4-yl) benzamides indicates that modifications on the piperidine nitrogen, such as the 2-methoxyethyl group in this compound, are crucial for modulating biological potency and selectivity . Furthermore, the benzamide moiety is a versatile pharmacophore present in compounds with activity against various enzymes and receptors . As a piperidine-containing benzamide derivative, this compound represents a valuable chemical probe for researchers exploring new neuropharmacological mechanisms and developing potential therapeutic agents. It is intended for in vitro research applications only.

Properties

IUPAC Name

3-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-11-10-18-8-6-14(7-9-18)17-16(19)13-4-3-5-15(12-13)21-2/h3-5,12,14H,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKKOWYWHBGREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or 1,5-diamines.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Coupling with Benzamide: The final step involves coupling the piperidine derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or piperidine derivatives.

Scientific Research Applications

3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Substituent Analysis

Key structural variations among analogs include:

  • Piperidine substitution: The 1-(2-methoxyethyl) group distinguishes the target compound from others with simpler (e.g., 1-methyl) or bulkier (e.g., 1-(4-aminobenzyl)) substituents .
  • Benzamide modifications : The 3-methoxy group contrasts with analogs featuring trifluoromethyl (e.g., compound 8a), fluoro (e.g., compound 8b), or pyrazine (e.g., compound 6h) substituents .

Molecular Weight and Spectral Data

  • Target Compound: Molecular weight is estimated at ~363.4 g/mol (based on C₁₈H₂₇N₂O₃). No direct MS/NMR data are provided in the evidence.
  • Analog Data :
    • Compound 6e: [M + H]+ = 410.18 (ESI-MS) .
    • Compound 8a: [M + H]+ = 449.2086 (HRMS) .
    • 3-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride: MW = 270.76 g/mol .

The higher molecular weight of the target compound compared to simpler analogs (e.g., ) reflects the addition of the 2-methoxyethyl group.

Functional Group Impact

  • Methoxyethyl vs. Methyl : The 2-methoxyethyl group may enhance solubility or modulate receptor binding compared to 1-methylpiperidine analogs .
  • Benzamide Substituents : Electron-withdrawing groups (e.g., CF3 in 6e) likely alter electronic properties and bioactivity compared to the electron-donating 3-methoxy group .

Biological Activity

3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a novel compound characterized by its unique structural features, including a benzamide core, methoxy groups, and a piperidine moiety. Its molecular formula is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's design suggests potential interactions with various biological targets, particularly in neuropharmacology.

The biological activity of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine moiety enhances binding affinity, while the methoxy groups may improve specificity towards certain biological pathways. This suggests potential applications in pharmacology, especially concerning receptor modulation and neuropharmacological effects.

Interaction Studies

Interaction studies have revealed that this compound binds to various receptors and enzymes, which is crucial for understanding its pharmacodynamics. These interactions can provide insights into its efficacy and safety profiles when used in biological systems. For instance, compounds with similar structural features have demonstrated diverse biological activities, including anti-inflammatory and anticancer effects .

Comparative Biological Activity

To illustrate the biological activity of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide compared to related compounds, the following table summarizes several structurally similar compounds along with their reported activities:

Compound Name Structural Features Biological Activity
2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-oneContains piperidine; different substituentsVaries significantly from benzamides
3-Methoxy-N-[1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-YL]benzamideTriazole group additionPotentially different receptor interactions
4-Methoxy-N-[piperidin-4-YL]benzamideLacks methoxyethyl side chainDifferent pharmacological profile

This table highlights the uniqueness of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide due to its specific combination of functional groups, which may confer distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of methoxy-substituted compounds. For example:

  • Antiproliferative Activity : In a study involving various methoxy-substituted benzimidazole derivatives, some showed significant antiproliferative activity against cancer cell lines (e.g., MCF-7) with IC50 values ranging from 1.2 to 5.3 μM . While specific data on 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is limited, its structural similarities suggest potential for similar activity.
  • Antioxidative and Antibacterial Activity : Other derivatives bearing similar functional groups demonstrated pronounced antioxidative activity and moderate antibacterial effects against strains like E. faecalis . This indicates that compounds with methoxy substitutions can influence oxidative stress responses and microbial resistance.
  • Enzyme Inhibition : Compounds containing piperidine moieties have been evaluated for their enzyme inhibitory activities (e.g., acetylcholinesterase inhibition), which are vital for therapeutic applications in neurodegenerative diseases . The potential of 3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide as an enzyme inhibitor remains an area for further exploration.

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